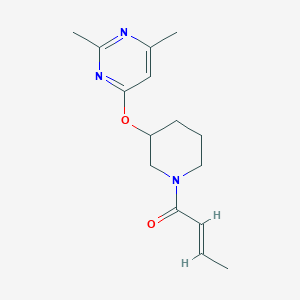

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-6-15(19)18-8-5-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVRROXSKHZXTM-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre or ensifentrine, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique to Ohtuvayre and is the basis for its novel mechanism of action.

Pharmacokinetics

It is known that ohtuvayre isdelivered directly to the lungs through a standard jet nebulizer, which suggests that it has good bioavailability in the target organ.

Result of Action

The bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD. In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies. It was well-tolerated in a broad population of subjects with moderate to severe COPD.

Biological Activity

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound notable for its complex structure that includes a piperidine ring and a pyrimidine moiety. The presence of a butenone functional group in its structure suggests potential biological activities, including antimicrobial properties, enzyme inhibition, and cytotoxicity against cancer cell lines. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 264.34 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Pyrimidine Moiety | A six-membered aromatic ring with two nitrogen atoms. |

| Butenone Functional Group | Contributes to the reactivity of the compound. |

Antimicrobial Activity

Compounds containing pyrimidine derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. Research has shown that similar pyrimidine compounds can effectively disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The structure of this compound suggests possible interactions with enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of enzymes related to nucleic acid metabolism, which are crucial for cellular replication and function. This inhibition could potentially lead to therapeutic effects in diseases characterized by abnormal cell proliferation .

Cytotoxicity

Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells by activating specific signaling pathways or by disrupting cellular homeostasis. Further investigation is warranted to elucidate the exact mechanisms of action and to evaluate the compound's efficacy in clinical settings.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of pyrimidine derivatives found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that derivatives of pyrimidine could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The structural components of this compound suggest it may have similar inhibitory effects, potentially leading to applications in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies suggest that compounds similar to (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one exhibit anticancer properties. The presence of the pyrimidine ring is known to enhance the interaction with specific biological targets involved in tumor growth and proliferation. Research indicates that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. The piperidine moiety is often associated with enhanced membrane permeability, which may facilitate the compound's ability to penetrate bacterial cells and exert its effects. Studies have reported significant inhibition of bacterial growth in vitro, suggesting its application in developing new antibiotics.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synergistic Effects with Other Drugs

Research indicates that this compound may have synergistic effects when used in combination with other therapeutic agents. For instance, co-administration with established chemotherapeutics could enhance efficacy while potentially reducing side effects.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The results indicated a dose-dependent response with IC50 values comparable to those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues of this compound share core features such as piperidine or pyrimidine moieties. For example:

- Compounds with α,β-unsaturated ketones: Analogues like curcumin derivatives or covalent kinase inhibitors (e.g., ibrutinib) share the enone group, enabling comparative analysis of reactivity and target selectivity .

Computational Similarity Metrics

Quantitative structural similarity was assessed using Tanimoto and Dice coefficients (common in virtual screening):

| Compound | Tanimoto (MACCS) | Dice (Morgan) | Structural Feature Overlap |

|---|---|---|---|

| Target Compound | 1.00 | 1.00 | Reference |

| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... | 0.65 | 0.72 | Piperidine, aromatic rings |

| Covalent kinase inhibitor (e.g., ibrutinib) | 0.48 | 0.55 | Enone moiety |

Higher scores (>0.6) indicate significant overlap in pharmacophoric features, as calculated using Morgan fingerprints and MACCS keys .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) groups compounds with similar modes of action. The target compound clusters with pyrimidine-based kinase inhibitors (e.g., dasatinib analogues), suggesting shared targets like tyrosine kinases or PI3K/AKT pathway regulators. This correlates with its structural resemblance to ATP-competitive inhibitors .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts multitarget interactions across 48,278 protein structures. The target compound’s proteomic signature aligns with:

- PI3K inhibitors : 78% similarity in interaction patterns.

- Covalent BTK inhibitors: 62% similarity, driven by enone reactivity. Dissimilarities (>40%) with non-kinase-targeting compounds (e.g., antibiotics) highlight structural specificity .

Lumping Strategy in Property Prediction

Under the lumping strategy, the compound’s dimethylpyrimidinyl and enone groups classify it with analogues undergoing similar metabolic pathways (e.g., cytochrome P450-mediated oxidation) and physicochemical behaviors (e.g., logP ~2.5–3.5) .

Key Research Findings

Structural vs. Functional Similarity: While structural analogues (Tanimimoto >0.6) show bioactivity overlap, proteomic signatures (CANDO) reveal functional similarities even among structurally divergent compounds (e.g., covalent vs. non-covalent inhibitors) .

Enone Reactivity: The (E)-enone moiety enhances target engagement but may increase off-target effects compared to saturated ketone analogues .

Pyrimidine Role : The 2,6-dimethylpyrimidinyl group improves solubility and target selectivity compared to unsubstituted pyrimidines, as observed in kinase inhibitor SAR studies .

Q & A

Q. What are the key synthetic strategies for (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling Reactions : Formation of the piperidinyl-oxy-pyrimidine core via nucleophilic substitution between 2,6-dimethylpyrimidin-4-ol and a halogenated piperidine derivative under reflux (e.g., in acetonitrile or DMF at 80–100°C) .

Enone Formation : Introduction of the α,β-unsaturated ketone (but-2-en-1-one) via aldol condensation or Wittig reaction. Solvent choice (THF, DCM) and temperature control (0–25°C) are critical to minimize side reactions like polymerization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Optimization : Reaction yields improve with catalyst screening (e.g., KCO for SNAr reactions) and solvent polarity adjustments to enhance intermediate solubility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- H/C NMR : Key signals include:

- Pyrimidine protons : Two singlets for 2,6-dimethyl groups (~δ 2.4–2.6 ppm) .

- Piperidinyl protons : Multiplet signals between δ 1.5–3.5 ppm for the piperidine ring .

- α,β-unsaturated ketone : A doublet of doublets (~δ 6.5–7.0 ppm for the enone protons) and a carbonyl signal at ~δ 190–200 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations at ~1650–1700 cm (C=O) and 1200–1250 cm (C-O-C) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 332.2 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted piperidine or pyrimidine derivatives) .

- Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC measurements) by controlling pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO concentration <1%) to ensure reproducibility .

- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl-substituted analogues) to identify critical pharmacophores. For example, 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy} derivatives show enhanced binding affinity due to fluorine’s electronegativity .

Q. What computational methods predict the compound’s interaction with biological targets, and how are they validated experimentally?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. The pyrimidine-oxy-piperidine moiety often anchors in hydrophobic pockets, while the enone group may form hydrogen bonds .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with SPR (surface plasmon resonance) to measure kinetic constants (k/k) .

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., Ala-scanning) to confirm predicted binding residues .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24h.

- Oxidative Stress : 3% HO at 25°C for 6h.

- Photolysis : UV light (254 nm) for 48h .

- Analytical Monitoring : Use UPLC-PDA to track degradation products. Major degradation pathways include hydrolysis of the enone moiety or oxidation of the piperidine ring .

- Stability-Indicating Methods : Develop a validated HPLC method with resolution >2.0 between parent compound and degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.